molecular formula C8H8N2O5S3 B3041843 2,5-diisothiocyanatobenzenesulfonic Acid Dihydrate CAS No. 384819-92-5

2,5-diisothiocyanatobenzenesulfonic Acid Dihydrate

Cat. No.: B3041843
CAS No.: 384819-92-5
M. Wt: 308.4 g/mol
InChI Key: WPPSHCWPTKSCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-diisothiocyanatobenzenesulfonic Acid Dihydrate is a chemical compound with the molecular formula C8H4N2O5S. It is known for its unique structure, which includes two isothiocyanate groups attached to a benzene ring that also bears a sulfonic acid group. This compound is often used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diisothiocyanatobenzenesulfonic Acid Dihydrate typically involves the reaction of 2,5-diaminobenzenesulfonic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate groups. The general reaction scheme is as follows:

    Starting Material: 2,5-diaminobenzenesulfonic acid

    Reagent: Thiophosgene (CSCl2)

    Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent the decomposition of thiophosgene.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Bulk Handling: Large quantities of 2,5-diaminobenzenesulfonic acid and thiophosgene are handled in specialized reactors.

    Safety Measures: Due to the toxic nature of thiophosgene, stringent safety protocols are followed, including the use of fume hoods and protective equipment.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the dihydrate form.

Chemical Reactions Analysis

Types of Reactions

2,5-diisothiocyanatobenzenesulfonic Acid Dihydrate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions with amines, alcohols, and thiols to form thiourea, carbamate, and dithiocarbamate derivatives, respectively.

    Oxidation and Reduction: The sulfonic acid group can undergo oxidation to form sulfonate esters or reduction to form sulfinic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or peracids are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products

    Thiourea Derivatives: Formed from the reaction with amines.

    Carbamate Derivatives: Formed from the reaction with alcohols.

    Dithiocarbamate Derivatives: Formed from the reaction with thiols.

Scientific Research Applications

2,5-diisothiocyanatobenzenesulfonic Acid Dihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of various organic compounds, including heterocycles and polymers.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-diisothiocyanatobenzenesulfonic Acid Dihydrate involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects. The sulfonic acid group enhances the solubility of the compound in aqueous environments, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-diisothiocyanatobenzenesulfonic Acid Dihydrate
  • 3,5-diisothiocyanatobenzenesulfonic Acid Dihydrate
  • 2,6-diisothiocyanatobenzenesulfonic Acid Dihydrate

Uniqueness

2,5-diisothiocyanatobenzenesulfonic Acid Dihydrate is unique due to the specific positioning of the isothiocyanate groups on the benzene ring. This positioning influences the compound’s reactivity and the types of derivatives it can form. Additionally, the presence of the sulfonic acid group provides enhanced solubility and reactivity compared to similar compounds without this functional group.

Properties

IUPAC Name

2,5-diisothiocyanatobenzenesulfonic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O3S3.2H2O/c11-16(12,13)8-3-6(9-4-14)1-2-7(8)10-5-15;;/h1-3H,(H,11,12,13);2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPSHCWPTKSCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)N=C=S.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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